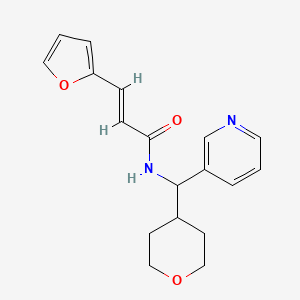

(E)-3-(furan-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Description

This compound is an acrylamide derivative featuring a furan-2-yl group conjugated via an α,β-unsaturated carbonyl system to an N-substituted pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group. Its structural complexity arises from the combination of heterocyclic moieties (furan, pyridine, and tetrahydropyran), which confer unique electronic and steric properties. The tetrahydro-2H-pyran (THP) ring enhances metabolic stability and solubility, while the pyridin-3-yl group may facilitate target binding through π-π stacking or hydrogen bonding interactions .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-17(6-5-16-4-2-10-23-16)20-18(14-7-11-22-12-8-14)15-3-1-9-19-13-15/h1-6,9-10,13-14,18H,7-8,11-12H2,(H,20,21)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKUQZCJEBVAIF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

1. Inhibition of Acetylcholinesterase (AChE)

Research indicates that similar compounds with furan and pyridine moieties exhibit significant inhibitory effects on acetylcholinesterase, an enzyme critical in neurotransmission. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Study:

A study evaluating various derivatives showed that compounds with a pyridine ring exhibited potent AChE inhibition with IC50 values in the low micromolar range. This suggests that this compound may similarly inhibit AChE, warranting further investigation into its structure-activity relationship (SAR) .

2. Anti-inflammatory Activity

The tetrahydropyran moiety has been associated with anti-inflammatory properties. Compounds featuring this structure have shown efficacy in modulating inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis.

Research Findings:

In vitro studies demonstrated that related compounds reduced the production of pro-inflammatory cytokines in activated macrophages, indicating a potential mechanism for the anti-inflammatory effects of this compound .

3. Anticancer Properties

Compounds with similar structural features have been investigated for their anticancer activities. The presence of furan and pyridine rings has been linked to cytotoxic effects against various cancer cell lines.

Case Study:

A derivative of the compound was tested against human cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism involved apoptosis induction through the activation of caspase pathways .

Data Tables

Scientific Research Applications

Antiviral Activity

Research has indicated that (E)-3-(furan-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro studies have demonstrated an effective concentration (EC50) of 0.075 µM, showcasing its potential as an antiviral agent compared to traditional treatments like acyclovir .

Antitumor Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. Studies have revealed that at concentrations between 10 to 50 µM, it significantly reduces cell viability. Flow cytometry analysis indicates an increase in sub-G1 phase cells, which is a hallmark of apoptotic activity. The mechanisms underlying these effects may involve the inhibition of cell proliferation and promotion of cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in neuronal cell cultures, where it was found to reduce oxidative stress markers and enhance neuronal survival under conditions induced by glutamate toxicity. This suggests its possible application in treating neurodegenerative diseases .

Study 1: Antiviral Efficacy Against HSV

A comprehensive study evaluated the antiviral efficacy of the compound against HSV. The results indicated that the compound not only inhibited viral replication but also showed a favorable safety profile in preliminary toxicity assessments.

Study 2: Cancer Cell Line Analysis

In another significant study involving human cancer cell lines, this compound was tested for cytotoxic effects. The findings confirmed a dose-dependent reduction in cell viability, further supporting its potential as an anticancer therapeutic agent.

Study 3: Neuroprotection in Glutamate-Induced Toxicity

Research focusing on neuroprotection demonstrated that treatment with this compound significantly mitigated oxidative stress-induced damage in neuronal cultures. This effect was attributed to its ability to enhance cellular antioxidant defenses.

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Key Observations :

- The target compound’s THP-4-ylmethyl group distinguishes it from simpler alkyl or aryl substituents in analogues like DM497 (p-tolyl) or 4312 (n-propyl). This moiety likely improves pharmacokinetics by reducing first-pass metabolism .

- Synthetic routes for acrylamides often involve oxazolone intermediates (e.g., 4312, 4412) or palladium-catalyzed couplings (e.g., 25b). The target compound’s synthesis likely follows similar amine-acryloyl coupling strategies .

Key Observations :

- The target compound’s furan-2-yl and pyridin-3-yl groups align with GABAAR-positive allosteric modulators (PAMs) like DM480 and DM495. However, the THP group may enhance blood-brain barrier penetration compared to DM480’s indolin-1-yl group .

- Unlike 25b, which targets kinase pathways (EGFR/HER2), the target compound’s lack of a quinazolinyl moiety suggests divergent biological applications .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.